5-Pentacosylresorcinol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentacosylbenzene-1,3-diol typically involves the alkylation of resorcinol with a long-chain alkyl halide under basic conditions. The reaction can be carried out using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to facilitate the alkylation process .

Industrial Production Methods: Industrial production methods for 5-Pentacosylbenzene-1,3-diol are not well-documented in the literature. the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography could be employed to enhance production efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 5-Pentacosylbenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and related derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Alkylated or acylated resorcinol derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Pentacosylresorcinol exhibits significant biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Studies have shown that 5-pentadecyl resorcinol (a related compound) possesses antimicrobial properties against various pathogens, including Candida albicans and Saccharomyces cerevisiae . Its efficacy as an antifungal agent has been documented in research involving the isolation of this compound from Penicillium sclerotiorum, which demonstrated its potential as a novel antimicrobial metabolite .

- Anticancer Properties : The compound has shown promise in cancer research, particularly as an inhibitor of glycerol-3-phosphate dehydrogenase (GPDH), which is involved in lipid metabolism. Inhibiting this enzyme can prevent triglyceride accumulation in adipocytes, thereby potentially contributing to cancer prevention strategies . Additionally, it has been reported to exhibit cytotoxic effects on tumor cells .

- Larvicidal Activity : this compound has demonstrated larvicidal effects against Aedes aegypti, indicating its potential use in controlling mosquito populations and preventing vector-borne diseases .

Agricultural Applications

In agriculture, this compound's bioactive properties can be harnessed for pest control and crop protection:

- Biopesticide Development : The antimicrobial and antifungal properties of the compound position it as a candidate for developing biopesticides. Its effectiveness against plant pathogens could lead to sustainable agricultural practices that reduce reliance on synthetic chemicals .

Industrial Applications

The unique chemical structure of this compound allows for various industrial applications:

- Material Science : As a phenolic compound, it can be utilized in the production of resins and polymers. Its long-chain alkyl structure contributes to the hydrophobicity and thermal stability of materials, making it suitable for coatings and adhesives .

- Surfactant Production : The compound's surfactant properties can be exploited in formulating detergents and emulsifiers. Its ability to reduce surface tension is valuable in various cleaning products and industrial processes .

Case Study 1: Antimicrobial Efficacy

Research conducted on Penicillium sclerotiorum isolated from Amazonian soil revealed that 5-pentadecyl resorcinol exhibited strong antifungal activity. The study utilized thin-layer chromatography and mass spectrometry to confirm the presence of this metabolite, highlighting its potential for pharmaceutical applications .

Case Study 2: Anticancer Research

A study on the effects of 5-pentadecyl resorcinol on fibroblast cells indicated its ability to inhibit triglyceride accumulation, suggesting its role in cancer prevention through metabolic modulation. This research underscores the importance of exploring natural compounds for therapeutic uses .

Mecanismo De Acción

The mechanism of action of 5-Pentacosylbenzene-1,3-diol involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The long alkyl chain may facilitate the compound’s incorporation into lipid membranes, altering membrane fluidity and permeability .

Comparación Con Compuestos Similares

Resorcinol: A simpler compound with two hydroxyl groups on a benzene ring.

Alkylresorcinols: A family of compounds with varying lengths of alkyl chains attached to the resorcinol core.

Quinones: Oxidized derivatives of resorcinols with potential biological activity

Uniqueness: 5-Pentacosylbenzene-1,3-diol is unique due to its long pentacosyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and potential interactions with lipid membranes, distinguishing it from other resorcinols and related compounds .

Actividad Biológica

5-Pentacosylresorcinol, also known as cardol or adipostatin A, is a phenolic compound that has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antimicrobial, antifungal, anticancer, and other pharmacological effects supported by recent research findings.

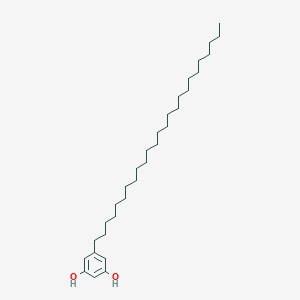

Chemical Structure and Properties

This compound is characterized by a long aliphatic chain attached to a resorcinol moiety. Its molecular formula is , indicating its classification as an alkylresorcinol. The compound's structure contributes to its hydrophobic properties, allowing it to interact with biological membranes and exert various biological effects.

Antimicrobial and Antifungal Activity

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal properties. It has been isolated from various plant species and fungi, such as Penicillium sclerotiorum and Fusarium, where it plays a role in plant defense mechanisms.

- Mechanism of Action : The compound acts as a chaotropic agent, disrupting microbial cell membranes and leading to cell lysis. It has been shown to inhibit the growth of several pathogenic fungi, including Candida albicans and Saccharomyces cerevisiae .

Table 1: Antifungal Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 50 µg/mL | Yang et al., 2006 |

| Saccharomyces cerevisiae | 30 µg/mL | Yang et al., 2006 |

| Penicillium sclerotiorum | 25 µg/mL | Oliveira et al., 2022 |

Anticancer Properties

This compound has shown promising anticancer effects in various studies. It induces apoptosis in cancer cell lines, making it a potential candidate for cancer therapy.

- Cell Lines Studied : The compound has been tested on several cancer cell lines, including K562 (erythroleukemia) and SW620 (colorectal cancer).

- Mechanism of Action : It induces necrosis and early apoptosis through mitochondrial pathways and reactive oxygen species (ROS) generation .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| K562 | 8 | Oliveira et al., 2017 |

| SW620 | 14 | Oliveira et al., 2017 |

Additional Biological Activities

In addition to its antimicrobial and anticancer properties, this compound exhibits other notable biological activities:

- Larvicidal Activity : Effective against mosquito larvae, particularly Aedes aegypti, indicating potential use in vector control .

- Enzyme Inhibition : Acts as an inhibitor of glycerol-3-phosphate dehydrogenase, which may contribute to its anti-obesity effects by preventing triglyceride accumulation in adipocytes .

Case Studies

- Antifungal Efficacy : A study demonstrated that extracts containing this compound significantly inhibited the growth of Alternaria alternata, a common fungal pathogen in agriculture . This finding supports its application in agricultural biopesticides.

- Cancer Research : In vitro studies have shown that treatment with this compound leads to a marked reduction in cell viability in resistant cancer cell lines, suggesting its potential as an adjunct therapy to overcome drug resistance .

Propiedades

IUPAC Name |

5-pentacosylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-26-30(32)28-31(33)27-29/h26-28,32-33H,2-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJMJAKVVSGNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220399 | |

| Record name | 1,3-Benzenediol, 5-pentacosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-61-1 | |

| Record name | 5-Pentacosylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-pentacosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070110611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-pentacosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pentacosyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.